N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide
Description
N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group linked to a phenyl ring substituted with cyano (CN) at position 3 and methylsulfanyl (SCH₃) at position 3. Its molecular formula is C₁₆H₁₀F₃N₂OS, with a molecular weight of 323.3 g/mol.
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-14-6-5-13(8-11(14)9-20)21-15(22)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFNGZLRNWEDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the intermediate: The starting materials, such as 3-cyano-4-(methylsulfanyl)aniline and 3-(trifluoromethyl)benzoic acid, are reacted under specific conditions to form an intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction, often using reagents like coupling agents and catalysts, to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s distinct cyano and methylsulfanyl substituents differentiate it from other benzamide derivatives. Key comparisons include:
Key Observations :
- Conversely, the methylsulfanyl group may increase lipophilicity relative to hydroxylated derivatives (Ev7) .
- Trifluoromethyl Role : The CF₃ group, common in Ev1, Ev3, and Ev6, contributes to metabolic stability and binding affinity in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., Broflanilide) .
Notes
- Data Gaps : Specific biological data (e.g., IC₅₀, LD₅₀) are unavailable in the evidence, necessitating further experimental validation.
Biological Activity
N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive review of the biological activity associated with this compound, including synthesis methods, molecular interactions, and case studies highlighting its efficacy.
Chemical Structure and Properties
The compound this compound features a complex structure characterized by:
- Functional Groups : A cyano group, a methylthio group, and a trifluoromethyl group.
- Molecular Formula : C₁₄H₁₂F₃N₃OS
- Molecular Weight : 323.32 g/mol
Synthesis Methods
Various synthetic routes have been documented for the preparation of this compound. Key methods include:
- Condensation Reactions : Utilizing appropriate amines and carbonyl compounds under controlled conditions to yield the desired amide.
- Substitution Reactions : Employing nucleophilic aromatic substitution to introduce functional groups at specific positions on the aromatic rings.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC₅₀ Values : Compounds in this class have shown IC₅₀ values ranging from 7.01 µM to 49.85 µM against various cancer cell lines, indicating effective cytotoxicity .
- Mechanism of Action : The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II and various kinases .
Antiviral Activity
Some derivatives have been evaluated for their antiviral potential, particularly against viral infections. The presence of the cyano group has been linked to enhanced binding affinity to viral proteins, suggesting a promising avenue for further research .
Case Studies
-
Study on Antitumor Efficacy :
- Objective : Evaluate the cytotoxic effects of this compound on HeLa and MCF-7 cell lines.
- Findings : Significant inhibition of cell growth was observed, with an IC₅₀ value of approximately 14.31 µM for MCF-7 cells.
- : The compound demonstrated potential as an anticancer agent warranting further investigation into its mechanism .
- Antiviral Screening :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide to improve yield and purity?
- Methodology :
- Begin with a benzamide core and introduce substituents via nucleophilic aromatic substitution or coupling reactions. For example, use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98% purity threshold) .
- Monitor intermediates using thin-layer chromatography (TLC) and characterize final products via / NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
- Methodology :
- Structural elucidation : Use X-ray crystallography to resolve the 3D conformation, particularly the orientation of the trifluoromethyl and cyano groups, which influence electronic properties .
- Physicochemical profiling : Determine solubility in aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry. Measure logP values via shake-flask methods to assess lipophilicity .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify melting points and thermal degradation thresholds .
Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?
- Methodology :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with malachite green phosphate detection) .
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC determination) with positive controls like ciprofloxacin .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) to establish IC values, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and biological targets?
- Methodology :
- Target selection : Prioritize proteins with known benzamide-binding pockets (e.g., PARP or EGFR kinases) based on structural homology .
- Docking protocols : Use AutoDock Vina with Lamarckian genetic algorithms, setting grid boxes to encompass active sites (e.g., 25 Å) and validating poses via RMSD clustering .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability. Analyze hydrogen bonds (e.g., between the trifluoromethyl group and catalytic lysine residues) and free energy landscapes (MM-PBSA) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodology :
- Meta-analysis : Compare datasets from microbial vs. mammalian assays to identify off-target effects. For example, discrepancies in IC values may stem from differential membrane permeability .
- Proteomics : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to map interacting proteins and validate target engagement .
- Species-specific factors : Test orthologs of target enzymes (e.g., human vs. bacterial DHFR) to pinpoint structural variations affecting inhibitor efficacy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology :
- Substituent variation : Synthesize derivatives replacing the methylsulfanyl group with ethylsulfanyl or morpholine moieties to modulate steric and electronic effects .
- Computational SAR : Apply QSAR models (e.g., CoMFA or Random Forest) using descriptors like molar refractivity and Hammett constants to predict activity cliffs .
- Crystallographic validation : Co-crystallize analogs with target proteins (e.g., CYP450 isoforms) to visualize binding mode changes and optimize substituent geometry .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Isotopic labeling : Synthesize -labeled analogs for autoradiography to track cellular uptake and sublocalization in organelles .
- Gene knockout : Use CRISPR-Cas9 to delete putative target genes (e.g., ROS1 kinase) and assess rescue of phenotype in presence/absence of the compound .
- Metabolomics : Perform -NMR-based metabolic profiling to identify pathway perturbations (e.g., TCA cycle intermediates) in treated vs. untreated cells .
Q. How can researchers address stability challenges in long-term storage or in vivo administration?
- Methodology :
- Degradation studies : Expose the compound to accelerated stress conditions (40°C/75% RH) and analyze degradation products via LC-MS to identify hydrolytic or oxidative liabilities .
- Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Characterize stability using dynamic light scattering (DLS) .
- Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma monitoring to calculate bioavailability and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
